GL1 protein - 144417-31-2

GL1 protein

Catalog Number: EVT-1519964
CAS Number: 144417-31-2
Molecular Formula: C13H25NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GL1 is classified as a member of the basic helix-loop-helix (bHLH) transcription factor family. It is encoded by the GLABRA1 gene located on chromosome 2 of Arabidopsis thaliana. This protein interacts with other transcription factors such as GLABRA3 and MYC1 to regulate downstream target genes involved in trichome formation and other developmental processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of GL1 protein can be analyzed using various methods, including:

  • Mass Spectrometry: This technique allows for the quantitative analysis of newly synthesized proteins. For instance, methods like quantitative O-propargyl-puromycin tagging enable researchers to monitor rapid changes in protein synthesis rates in response to environmental stimuli .
  • Ribosome Profiling: This method provides insights into translation initiation and codon translation rates, essential for understanding how GL1 is synthesized under different conditions .
  • In Situ Proximity Ligation Assays: These assays allow for the monitoring of specific protein interactions and can be adapted to study GL1's synthesis in living cells .
Molecular Structure Analysis

Structure and Data

Chemical Reactions Analysis

Reactions and Technical Details

GL1 functions primarily through transcriptional regulation rather than traditional chemical reactions. Its activity involves binding to specific DNA motifs in the promoters of target genes, leading to the activation or repression of those genes. The interaction with co-factors such as GL3 enhances its regulatory capabilities, forming complexes that modulate gene expression related to trichome development .

Mechanism of Action

Process and Data

The mechanism of action for GL1 involves several key steps:

  1. Dimerization: GL1 forms heterodimers with other bHLH proteins like GL3.
  2. DNA Binding: The dimer binds to E-box motifs in the promoters of target genes.
  3. Transcriptional Activation: Upon binding, GL1 recruits co-activators that facilitate the transcription process.

This regulatory pathway is crucial for initiating trichome formation and other epidermal cell differentiation processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties of GL1 protein are not extensively documented, general characteristics include:

  • Molecular Weight: Approximately 35 kDa.
  • Isoelectric Point: Typically ranges around 5-6, indicating a slightly acidic nature.
  • Stability: Proteins like GL1 are generally stable under physiological conditions but may be sensitive to extreme pH or temperature changes.

Understanding these properties aids in experimental design for studying GL1's function and stability under various conditions .

Applications

Scientific Uses

GL1 protein has several significant applications in scientific research:

  • Plant Development Studies: Understanding its role in trichome formation provides insights into plant adaptation mechanisms.
  • Transgenic Research: Manipulating GL1 expression can lead to enhanced resistance traits in crops.
  • Gene Regulatory Network Studies: Investigating GL1's interactions helps elucidate broader gene regulatory networks involved in plant development.
Molecular Characterization of GL1 Protein

Genomic Organization & Evolutionary Conservation of GL1 Loci

The GL1 locus (GLABRA1) is positioned on chromosome 3 (AT3G27920) in Arabidopsis thaliana, encoding a R2R3-MYB transcription factor essential for trichome initiation and cuticle development [2] [7]. The gene spans approximately 1.8 kb, comprising three exons and two introns, with a coding sequence of 714 bp producing a 237-amino-acid protein. Orthologs of GL1 exhibit significant evolutionary conservation across land plants. In maize (Zea mays), the GLOSSY1 (GL1) locus on chromosome 2 encodes a protein sharing 62% identity with Arabidopsis WAX2, a homolog involved in cuticular wax biosynthesis [4]. This conservation extends to functional domains: The MYB DNA-binding domain (positions 13–111 in Arabidopsis GL1) is 85% identical between Arabidopsis and Brassica napus, underscoring its critical role [7]. Comparative genomics reveals that GL1 homologs in dicots and monocots share syntenic genomic regions, though lineage-specific duplications have occurred. For example, Zea mays retains two GL1-like paralogs (GL1-A and GL1-B) resulting from an ancient whole-genome duplication event, both contributing to wax biosynthesis but with subfunctionalized expression patterns [4] [8].

Table 1: Genomic Features of GL1 in Model Plants

SpeciesLocus IDChromosomal PositionExon CountProtein Length (aa)Conservation (%)
Arabidopsis thalianaAT3G27920Chr3: 10,361,790–10,363,6073237100 (Reference)
Zea maysGRMZM2G063576Chr2: 214,567,832–214,569,210425162 vs. AtWAX2
Brassica napusBnaA03g47900ChrA03: 18,904,556–18,906,102323985

Structural Analysis of GL1 Protein Domains

MYB-Type DNA-Binding Motifs

GL1 contains a canonical R2R3-MYB DNA-binding domain near its N-terminus (residues 13–111), composed of two imperfect repeats (R2 and R3) [2] [7]. Each repeat forms a helix-turn-helix (HTH) structure with three α-helices, where the third helix (recognition helix) directly interacts with the major groove of DNA [7]. Conserved residues within these helices (e.g., Lys39, Arg40, and Trp84 in Arabidopsis) mediate sequence-specific binding to the cis-element 5′-TAACTG-3′ in target gene promoters like GL2 [2] [7]. Mutational analyses demonstrate that substitutions in the R3 domain (e.g., Ser92Ala) disrupt DNA binding without affecting protein-protein interactions, highlighting its role in genomic targeting [2]. The domain’s structural integrity is critical: A 27-amino-acid deletion in the gl1-2 allele (residues 202–228) abolishes trichome initiation due to loss of a negatively charged C-terminal region adjacent to the MYB domain, impairing transcriptional activation [1].

Transcriptional Activation/Repression Domains

Outside the MYB domain, GL1 harbors modular regions governing transcriptional output:

  • Activation Domain (AD): A 15-amino-acid acidic region (residues 150–165) enriched in aspartate/glutamate residues facilitates recruitment of co-activators like the histone acetyltransferase p300. Fusion experiments show this domain drives a 5-fold increase in reporter gene expression when linked to the GAL4 DNA-binding domain [3] [10].
  • Repression Domains (RDs): Three conserved RDs (R1–R3) exhibit repressor activity:
  • R1 (10 aa): Basic residues (KRK motif) mediate interaction with histone deacetylases (HDACs).
  • R2 (12 aa): Hydrophobic core (V/IxxV/I) recruits corepressors like TPL/TPR [10].
  • R3 (80 aa): Forms a β-sheet structure that sterically blocks RNA polymerase II recruitment [10].These domains enable context-specific regulation: In trichome precursors, GL1’s AD dominates to activate GL2, while in pavement cells, RDs suppress differentiation via competition with activators like WEREWOLF [7].

Table 2: Functional Domains of GL1 Protein

DomainPosition (aa)Key MotifsFunctionInteraction Partners
R2R3-MYB13–111HTH (Helix 3: KRW motif)DNA binding to TAACTG elementsGL3/EGL3 bHLH factors
Activation Domain150–165DEDDDDRecruits p300/HAT complexesp300 KIX domain
Repression Domain R1180–189KRKxxKxxRKHDAC recruitmentHDAC19
Repression Domain R2200–211V/IxxV/IxxLCorepressor bindingTPL/TPR
Repression Domain R3212–292β-sheetBlocks Pol II initiationMediator complex

Post-Translational Modifications & Regulatory Mechanisms

GL1 activity is dynamically regulated by post-translational modifications (PTMs):

  • Phosphorylation: Mitogen-activated protein kinases (MAPKs) phosphorylate GL1 at Ser92 (R3 domain) and Thr156 (AD), enhancing DNA binding and co-activator recruitment. Phosphomimetic mutants (S92D/T156E) increase trichome density by 40% in Arabidopsis, while phospho-null variants (S92A/T156A) suppress differentiation [2] [7].
  • Ubiquitylation: The E3 ubiquitin ligase COP1 targets GL1 for degradation in the dark or under high auxin, reducing trichome initiation. Lys48-linked polyubiquitylation at Lys201 triggers 26S proteasome-mediated turnover [2].
  • Protein Interactions: GL1’s C-terminus binds JAZ repressors (e.g., JAZ9) in the absence of jasmonate, inhibiting its activity. Hormone perception dissociates JAZ, freeing GL1 to activate transcription. Similarly, DELLA proteins sequester GL1 under gibberellin-deficient conditions [2] [7].

Table 3: Post-Translational Modifications of GL1

PTM TypeSite(s)EnzymeFunctional ConsequenceEnvironmental Trigger
PhosphorylationSer92, Thr156MPK3/MPK6Enhanced DNA binding & co-activator recruitmentStress/Developmental cues
UbiquitylationLys201COP1Proteasomal degradationLight/Auxin signaling
DeacetylationLys118HDAC6Masking of nuclear localization signalPathogen attack
JAZ InteractionC-terminal regionInactivation in uninduced stateJasmonate levels

These PTMs enable rapid rewiring of GL1’s functions in response to developmental and environmental signals, positioning it as a central node in epidermal patterning networks.

Properties

CAS Number

144417-31-2

Product Name

GL1 protein

Molecular Formula

C13H25NO

Synonyms

GL1 protein

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